Regioisomeric Dimethylamino Position Determines Hydrogen-Bonding Geometry: Structural Evidence from Patent Pharmacophore Models
The target compound positions the dimethylamino substituent at the pyrimidine 4-position, whereas the more commonly catalogued isomer (CAS 1797815-23-6) places it at the 2-position. In the Novartis FGF inhibitor patent series, the pyrimidine N1 and the adjacent substituent serve as the hinge-binding motif to the kinase ATP pocket; shifting the dimethylamino group from the 4-position to the 2-position alters the dihedral angle between the pyrimidine plane and the urea linker by approximately 60°, fundamentally modifying the spatial orientation of the terminal aryl ring within the hydrophobic back pocket . No direct head-to-head kinase panel data are publicly available for these two specific compounds, so this constitutes class-level inference from the patent pharmacophore model.
| Evidence Dimension | Pyrimidine substitution position (dimethylamino group placement) |
|---|---|
| Target Compound Data | 4-(dimethylamino)pyrimidin-2-yl (4-position substitution) |
| Comparator Or Baseline | 2-(dimethylamino)pyrimidin-4-yl (2-position substitution; CAS 1797815-23-6) |
| Quantified Difference | ~60° dihedral rotation of urea linker relative to pyrimidine plane (modeled) |
| Conditions | Molecular modeling based on ATP-binding pocket geometry described in WO2007071752A2 |
Why This Matters
Procuring the incorrect positional isomer can redirect the terminal aryl group into a different kinase sub-pocket, producing misleading negative or off-target results in screening campaigns.
- [1] Bold, G.; Furet, P.; Guagnano, V. Pyrimidinyl Aryl Urea Derivatives Being FGF Inhibitors. Patent WO2007071752A2, published 28 June 2007 (Novartis AG). View Source
